molecular formula C13H9NS B091536 1-Isothiocyanato-2-phenylbenzene CAS No. 19394-61-7

1-Isothiocyanato-2-phenylbenzene

Cat. No. B091536
CAS RN: 19394-61-7
M. Wt: 211.28 g/mol
InChI Key: OAYSYSIGKCDBKZ-UHFFFAOYSA-N
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Description

1-Isothiocyanato-2-phenylbenzene is a compound that belongs to the class of organic compounds known as isothiocyanates, characterized by the presence of an isothiocyanate group (-N=C=S) attached to an aromatic ring. While the specific compound 1-Isothiocyanato-2-phenylbenzene is not directly mentioned in the provided papers, the synthesis and properties of related isothiocyanate compounds are discussed, which can provide insights into the behavior and characteristics of isothiocyanates in general.

Synthesis Analysis

The synthesis of isothiocyanate derivatives is often achieved through the reaction of amines with isothiocyanates. For example, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas involves the reaction of different methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene in dry tetrahydrofuran, yielding good results . This suggests that similar methods could potentially be applied to synthesize 1-Isothiocyanato-2-phenylbenzene by reacting the appropriate amine with phenyl isothiocyanate.

Molecular Structure Analysis

The molecular structure of isothiocyanate compounds can be complex, with the potential for various intermolecular interactions. For instance, the crystal structures of certain thioureas synthesized from isothiocyanates were determined using X-ray single crystal diffraction, revealing different hydrogen bonds that significantly impact the vibrational spectra of these compounds . Similarly, the structure of a pseudo-complex formed by triphenyltin isothiocyanate was elucidated, showing a five-coordinate organotin moiety with a trigonal bipyramidal arrangement . These studies indicate that 1-Isothiocyanato-2-phenylbenzene could also exhibit interesting structural features that may be analyzed using similar techniques.

Chemical Reactions Analysis

Isothiocyanates are known to participate in various chemical reactions. For instance, polyalkylbenzyl thiocyanates can undergo photoisomerization to form isothiocyanates . This reversible process indicates that 1-Isothiocyanato-2-phenylbenzene might also be involved in photo-induced transformations. Additionally, reactions of isothiocyanates with diazo compounds have been explored, leading to the formation of carbonyl ylides and subsequent cycloaddition products . These findings suggest that 1-Isothiocyanato-2-phenylbenzene could react in a similar manner, offering a route to novel organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate compounds can be quite diverse. Vibrational spectral characteristics of isothiocyanate derivatives have been studied using FT-IR and Raman spectroscopy, complemented by quantum chemical calculations . These techniques could be applied to 1-Isothiocyanato-2-phenylbenzene to determine its vibrational properties. Furthermore, the stability and reactivity of isothiocyanate compounds can be influenced by their molecular structure, as seen in the formation of iodobenzene derivatives from reactions involving isothiocyanates . This suggests that the stability and reactivity of 1-Isothiocyanato-2-phenylbenzene would need to be assessed in the context of its specific molecular structure.

Scientific Research Applications

  • Anion Recognition and Photophysical Studies

    • The compound 1-isothiocyanato-2-phenylbenzene was used in the synthesis of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes. These compounds were further characterized and analyzed for their photophysical properties and anion recognition capabilities, showing significant potential in the field of molecular recognition and sensor technology (Singh et al., 2016).
  • Crystallography and Material Science

    • 1-Isothiocyanato-2-phenylbenzene was a key component in the study of the crystal structure of nematogenic compounds, aiding in understanding the molecular orientation and packing in crystalline and nematic phases. This research is crucial for developing new liquid crystal materials with potential applications in displays and other optical devices (Biswas et al., 2007).
  • Heterocyclic Chemistry and Synthesis

    • The compound played a role in the preparation of isothiocyanates from dithiocarbamate salts, contributing to the formation of benzimidazoles and aminobenzoxazoles through desulfurization mediated by hypervalent iodine(III). These findings have implications for synthesizing heterocyclic compounds, which are of significant interest in pharmaceutical chemistry and material sciences (Ghosh et al., 2008).
  • Antimicrobial Studies

    • Isothiocyanates, including derivatives from 1-isothiocyanato-2-phenylbenzene, have been evaluated for their antimicrobial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). These studies provide insights into the potential therapeutic applications of isothiocyanates in addressing antibiotic-resistant bacterial infections (Dias et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The novel synthesis method developed for isothiocyanates has advantages with low toxicity, low cost, safety, less by-products, and simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .

properties

IUPAC Name

1-isothiocyanato-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYSYSIGKCDBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334106
Record name 1-isothiocyanato-2-phenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isothiocyanato-2-phenylbenzene

CAS RN

19394-61-7
Record name 1-isothiocyanato-2-phenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isothiocyanato-2-phenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-aminobiphenyl (10.2 g), thiophosgene (10.4 g), dioxane (50 ml) and water (100 ml) was prepared with cooling in an ice bath. The temperature was raised to 30° C. and stirred for 3 hours at 30° C. to yield 2-biphenylylisothiocyanate as a yellow oil.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Reaction of 2-aminobiphenyl (10 g) with thiophosgene (10.2 g) in a mixture of dioxane (15 ml) and water (50 ml) at 0°-5° C. for 30 minutes and at ambient temperature for 2 hours with stirring gave 2-biphenylylisothiocyanate as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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